6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Alpha1-Adrenoceptor Binding Affinity Piperazine-Pyridazinone

6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 794574-36-0) is a synthetic heterocyclic compound featuring a piperazine ring linked to a 2-methyl-2,3-dihydropyridazin-3-one core via a carbonyl bridge. The 3-chlorophenyl substituent on the piperazine nitrogen is a key structural determinant for receptor recognition.

Molecular Formula C16H17ClN4O2
Molecular Weight 332.79
CAS No. 794574-36-0
Cat. No. B2670046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
CAS794574-36-0
Molecular FormulaC16H17ClN4O2
Molecular Weight332.79
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H17ClN4O2/c1-19-15(22)6-5-14(18-19)16(23)21-9-7-20(8-10-21)13-4-2-3-12(17)11-13/h2-6,11H,7-10H2,1H3
InChIKeyIPQOMAFNNREGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one: A Pyridazinone-Piperazine Scaffold for Alpha1-Adrenoceptor Targeting


6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 794574-36-0) is a synthetic heterocyclic compound featuring a piperazine ring linked to a 2-methyl-2,3-dihydropyridazin-3-one core via a carbonyl bridge. The 3-chlorophenyl substituent on the piperazine nitrogen is a key structural determinant for receptor recognition. This compound belongs to a well-studied class of arylpiperazine-pyridazinone derivatives that have demonstrated subnanomolar affinity for α1-adrenoceptors (α1-AR) and notable selectivity over α2-AR [1]. Its structural framework positions it as a potential ligand for adrenergic and serotonergic receptors, relevant to CNS and cardiovascular research applications [2].

Why 6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one Cannot Be Replaced by a Generic Arylpiperazine-Pyridazinone


Within the arylpiperazine-pyridazinone chemotype, minor structural modifications profoundly alter receptor affinity and selectivity profiles. The Betti et al. series demonstrates that replacing an ortho-methoxy group on the phenylpiperazine with ethoxy or isopropoxy can shift α1-AR affinity by up to two orders of magnitude [1]. Similarly, the 3-chlorophenyl moiety in the target compound is structurally distinct from the alkoxy-substituted analogues dominating the literature, implying a different interaction mode with the hydrophobic pockets of α1-AR and 5-HT1A receptors. The carbonyl spacer, as opposed to the alkyl spacers in the Giovannoni antinociceptive series [2], further restricts conformational flexibility and alters the pharmacophoric distance between the arylpiperazine and the pyridazinone terminal group. These non-linear SAR effects mean that in-class compounds cannot be assumed interchangeable without quantitative binding data.

Quantitative Evidence for 6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one Differentiation in Procurement Decisions


Class-Level α1-AR Affinity Reference Frame

Although direct Ki data for the target compound are not published, the chemotype provides a quantitative performance baseline. In the Betti et al. series, the most potent alkoxyarylpiperazine-pyridazinones achieved α1-AR Ki values of 0.28–0.93 nM (compounds 5, 15, 17) with α2/α1 selectivity ratios of 111–203 [1]. This demonstrates that the pyridazinone-piperazine scaffold is capable of subnanomolar α1-AR engagement. The 3-chlorophenyl substituent replaces the alkoxy group found in those leads, which is predicted to shift affinity and selectivity according to the pharmacophoric model described in the same study. Actual binding values for the target await experimental determination.

Alpha1-Adrenoceptor Binding Affinity Piperazine-Pyridazinone

Isomeric Differentiation: 3-Chloro vs. 2-Chloro Phenylpiperazine Regioisomer

The positional isomer of the target compound, 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 1049566-95-1), is commercially available and provides a direct comparator for SAR studies [1]. In analogous arylpiperazine series, substitution position on the phenyl ring critically influences receptor affinity. The Betti 2003 study showed that moving the methoxy group from ortho to para on the phenylpiperazine moiety reduced α1-AR affinity by over 10-fold (compound 1a Ki = 1.9 nM vs. para analogue not active) [2]. While the chloro-substituted pair has not been directly compared, the ortho/para effect provides a class-consistent expectation that the 3-chloro (meta) substitution will yield distinct binding profiles from the 2-chloro isomer.

Regioisomer Structure-Activity Relationship Piperazine

Spacer-Length Differentiation: Carbonyl vs. Propyl Linker in Antinociceptive Activity

The Giovannoni 2003 series employed a 3-chlorophenylpiperazine moiety connected via a propyl spacer to the pyridazinone, demonstrating morphine-comparable antinociceptive efficacy in the mouse hot-plate test [1]. The target compound replaces the flexible propyl chain with a rigid carbonyl linker, which reduces degrees of freedom and alters the distance between the arylpiperazine and the pyridazinone. In the Betti pharmacophore model, spacer length is a critical geometric constraint for optimal α1-AR engagement [2]. The carbonyl spacer is shorter and more polar than the propyl chain, likely shifting the compound's selectivity profile away from the antinociceptive mechanism and toward the adrenergic system.

Antinociceptive Carbonyl Spacer Pyridazinone

Synthetic Tractability and Building Block Purity Specifications

The target compound is commercially available from AA Blocks (CAS 794574-36-0) with defined molecular identity: C16H17ClN4O2, MW 332.78 g/mol . Its carbonyl linker provides a reactive handle for further derivatization (e.g., reduction, Grignard addition) that is absent in alkyl-linked analogues. The 2-methylpyridazinone core is amenable to N-alkylation chemistry, enabling library expansion at the 2-position. This contrasts with the 2-unsubstituted pyridazinone analogues in the Betti series, where the lactam NH may introduce competing reactivity in chemical biology applications.

Building Block Custom Synthesis Purity

Procurement-Driven Application Scenarios for 6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one


α1-Adrenoceptor Subtype Selectivity Profiling via Regioisomer Pair

Procure both the 3-chlorophenyl (CAS 794574-36-0) and 2-chlorophenyl (CAS 1049566-95-1) isomers for head-to-head radioligand binding assays against α1-AR, α2-AR, and 5-HT1A receptors. The Betti 2006 pharmacophore model predicts differential selectivity profiles based on substitution position [1]. This paired procurement enables direct determination of the meta-chloro contribution to receptor binding, filling a gap in the current SAR landscape where only alkoxy-substituted arylpiperazines are well-characterized.

Carbonyl-Linker SAR Expansion of the Antinociceptive Pharmacophore

Use the target compound as a rigid analogue to compare against the flexible propyl-linked 3-chlorophenylpiperazine-pyridazinones characterized by Giovannoni et al. (2003) [2]. By evaluating both compounds in parallel in the mouse hot-plate assay, researchers can isolate the effect of spacer rigidity on analgesic efficacy and toxicity ratios (MNTD/MAD). The carbonyl variant is expected to show reduced antinociceptive activity but may reveal adrenergically-mediated analgesic pathways.

Focused Library Synthesis via 2-Methylpyridazinone Derivatization

The 2-methyl group on the pyridazinone ring differentiates this building block from the 2-unsubstituted analogues dominant in the Betti series [1]. Researchers can exploit this substitution for N-dealkylation or further N-functionalization to generate a focused library exploring the 2-position SAR, a dimension not accessible with the published antinociceptive or adrenergic leads. The carbonyl linker also serves as a site for bioisosteric replacement (e.g., thiocarbonyl, sulfonyl) to modulate metabolic stability.

Adrenergic vs. Serotonergic Selectivity Screening Cascade

Given that the Betti chemotype achieves α2/α1 selectivity ratios up to 203 [1], procurement of the 3-chlorophenyl variant is justified for a selectivity screening cascade. The compound should be tested in a panel including α1A, α1B, α1D subtypes, α2-AR, and 5-HT1A receptor. The meta-chloro substitution may confer a distinct selectivity fingerprint compared to the ortho-alkoxy leads, potentially identifying a novel tool compound for dissecting adrenergic subtype pharmacology.

Quote Request

Request a Quote for 6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.